molecular formula C20H10O3S B11054051 12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione

12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione

Cat. No.: B11054051
M. Wt: 330.4 g/mol
InChI Key: DUQRDBOFNUXCQS-UHFFFAOYSA-N
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Description

12-Hydroxy-9-thiapentacyclo[11800(2,10)0(3,8)0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

The synthesis of 12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione typically involves multi-step organic reactions. The synthetic route often starts with the construction of the core pentacyclic structure, followed by the introduction of functional groups such as the hydroxyl and dione groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing agents. Industrial production methods may involve optimizing these reactions for higher yields and scalability, often utilizing catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the dione groups to diols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The thiophene moiety allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various substituents. Reagents such as halogens and nucleophiles like amines are commonly used.

    Cyclization: Intramolecular cyclization reactions can further modify the pentacyclic structure, leading to the formation of new ring systems.

Scientific Research Applications

12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione has a wide range of applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity, particularly due to the thiophene moiety, makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents, especially in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione is largely dependent on its interaction with molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s ability to undergo redox reactions also suggests a role in oxidative stress pathways, which could be relevant in both therapeutic and toxicological contexts.

Comparison with Similar Compounds

Similar compounds to 12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione include other pentacyclic structures and thiophene derivatives. For example:

Properties

Molecular Formula

C20H10O3S

Molecular Weight

330.4 g/mol

IUPAC Name

7-hydroxyanthra[2,1-b][1]benzothiole-8,13-dione

InChI

InChI=1S/C20H10O3S/c21-13-9-15-16(12-7-3-4-8-14(12)24-15)18-17(13)19(22)10-5-1-2-6-11(10)20(18)23/h1-9,21H

InChI Key

DUQRDBOFNUXCQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3O)SC5=CC=CC=C54

Origin of Product

United States

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